1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-methyl-5-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]-4-thiophen-3-ylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S2/c1-20-8-14(13(5-15(20)23)11-3-4-27-9-11)16(24)22-6-12(7-22)28(25,26)17-19-18-10-21(17)2/h3-5,8-10,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIJBGPJXJWTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=NN=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one is a complex organic molecule featuring multiple pharmacologically relevant moieties. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on current research findings.
Structure and Synthesis
The molecular structure of the compound is characterized by a pyridine core substituted with a thiophene group and an azetidine ring containing a triazole moiety. The synthesis typically involves multi-step reactions that integrate various functional groups to achieve the final product.
Synthesis Overview
- Starting Materials : 4-methyl-4H-1,2,4-triazole, thiophene derivatives, and azetidine precursors.
- Methodology :
- Step 1 : Formation of the azetidine ring through cyclization reactions.
- Step 2 : Introduction of the triazole and thiophene groups via coupling reactions.
- Step 3 : Final modifications to achieve the desired substitution pattern.
Antimicrobial Activity
Research indicates that compounds containing the triazole and azetidine frameworks exhibit significant antimicrobial properties. For instance, derivatives of azetidinones have shown effectiveness against various bacterial strains such as E. coli and S. aureus .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| Azetidinone Derivative | E. coli | 12.5 |
| Azetidinone Derivative | S. aureus | 15.0 |
Anticancer Activity
Studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines. For example, derivatives have been tested against prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cell lines using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 17.50 - 65.41 |
| NCI-H460 | 15.42 - 61.05 |
| HeLa | 14.62 - 59.24 |
These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition, particularly in pathways relevant to cancer metabolism and microbial resistance mechanisms. Compounds with triazole rings have been noted for their ability to inhibit specific enzymes involved in these processes.
Case Studies
-
Antimicrobial Efficacy :
A study by Mistry et al. highlighted the synthesis of azetidinone derivatives and their evaluation against various pathogens, showing promising results for new antibiotic development . -
Anticancer Potential :
Research conducted on related triazole-containing compounds revealed significant anticancer activity across several cell lines, indicating potential for further development into therapeutic agents .
Comparison with Similar Compounds
Structural Analogues in Antitumor Research
Key Compounds:
1,3,4-Thiadiazole derivatives (e.g., compound 9b) Structure: Contains a 1,3,4-thiadiazole core linked to a triazole and phenyl group. Activity: Exhibits IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma) .
Thiazole derivatives (e.g., compound 12a)
- Structure : Features a thiazole ring fused with triazole and aryl groups.
- Activity : Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) .
- Comparison : The target compound’s thiophene substituent may improve membrane permeability compared to phenyl groups in 12a, while the sulfonated triazole could mimic bioisosteric effects of thiazole sulfur atoms.
Table 1: Antitumor Activity of Selected Analogues
| Compound Class | IC₅₀ (HepG2, µM) | IC₅₀ (MCF-7, µM) | Key Structural Features |
|---|---|---|---|
| Target Compound | Data pending | Data pending | Pyridinone, azetidine, sulfonyl |
| 1,3,4-Thiadiazole (9b) | 2.94 | N/A | Triazole, thiadiazole, phenyl |
| Thiazole (12a) | 1.19 | 3.40 | Thiazole, diazenyl, aryl |
Patent-Based Triazole-Pyridine Derivatives
Example: Compound 63 (EP 1 926 722 B1)
- Structure : Benzoimidazole linked to a pyridinyl-triazole system.
- Application: Potential kinase inhibition (implied by structural motifs) .
- Comparison : The target compound’s azetidine-carbonyl bridge may confer greater metabolic stability compared to benzoimidazole’s aromatic system. The sulfonyl group in the target could enhance electrostatic interactions with target proteins.
Agrochemical Triazole Derivatives
Example: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate
- Structure : 1,2,3-triazole with pyridine and ester groups.
- Application : Insecticidal/nematicidal activity via electron delocalization in the triazole ring .
- Comparison: The target compound’s pyridinone core and thiophene substituent likely shift its application toward human therapeutics rather than agrochemicals, emphasizing divergent structure-activity relationships (SAR).
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?
The synthesis involves multi-step reactions, including sulfonylation of the azetidine ring, coupling with the triazole-thiophene-pyridinone core, and purification. Challenges include:
- Low yield in sulfonylation steps : Optimize reaction temperature (e.g., 0–5°C for sulfonyl chloride activation) and solvent choice (e.g., DCM or THF for improved solubility) .
- Purification of polar intermediates : Use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) to isolate zwitterionic intermediates .
- Byproduct formation during coupling : Monitor reaction progress via LC-MS and quench unreacted reagents with scavenger resins .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : Use , , and 2D experiments (e.g., HSQC, HMBC) to verify connectivity of the azetidine-sulfonyl-triazole moiety and thiophene-pyridinone core .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H] within 2 ppm error) .
- X-ray crystallography : Employ SHELXL for refining crystal structures to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Co-crystallize with cyclodextrins or use PEG-based formulations to improve aqueous solubility .
- Metabolic stability : Test hepatic microsomal stability (human/rat) and identify metabolic soft spots (e.g., sulfonyl group hydrolysis) using LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction and adjust dosing regimens accordingly .
Q. What experimental strategies resolve contradictions in biological activity data across assays?
- Assay validation : Replicate activity in orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity .
- Structural analogs : Synthesize derivatives lacking the sulfonylazetidine group to determine its role in activity .
- Counter-screen for off-target effects : Use kinase profiling panels or proteome-wide affinity pulldowns .
Q. How can computational methods guide the design of derivatives with improved potency?
- Molecular docking : Model the compound’s interaction with target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite .
- QSAR modeling : Train models on activity data from analogs to predict substitutions (e.g., methyl vs. ethyl on the triazole) that enhance binding .
- Free-energy perturbation (FEP) : Simulate ΔΔG values for proposed modifications to prioritize synthesis .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising purity?
- Continuous flow reactors : Use for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce side reactions .
- In-line PAT tools : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Crystallization control : Seed reactions to ensure consistent polymorph formation during scale-up .
Q. How should researchers address discrepancies in crystallographic data?
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned structures .
- Disorder modeling : Apply restraints (e.g., SIMU/DELU) to resolve ambiguous electron density in flexible regions (e.g., azetidine ring) .
Biological Evaluation
Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?
- Enzyme inhibition assays : Use FRET-based or radiometric assays for kinases/proteases .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
- Apoptosis/cell cycle analysis : Flow cytometry with Annexin V/PI staining or EdU incorporation .
Q. How can researchers validate the compound’s selectivity across related targets?
- Selectivity panels : Screen against panels of 50–100 kinases or GPCRs (e.g., Eurofins or DiscoverX services) .
- CRISPR knockouts : Generate target-deficient cell lines to confirm on-target effects .
Data Interpretation
Q. How to reconcile conflicting SAR data between structural analogs?
- Conformational analysis : Use NMR or DFT calculations to compare bioactive conformers .
- Solubility-adjusted IC50 : Normalize activity data by unbound fraction to account for solubility differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
